(1-Ethylcyclopropyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylcyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(5-7)3-4-6/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBYHRPIPXDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Chemical Reactivity and Mechanistic Investigations of 1 Ethylcyclopropyl Methanol Derivatives
Exploratory Studies of Cyclopropyl (B3062369) Ring Opening Reactions
The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, including electrophilic, thermal, photochemical, and metal-catalyzed pathways. These reactions typically proceed via intermediates where the ring strain is released, driving the transformation forward.
Electrophilic attack on the cyclopropane ring is a common method for initiating ring cleavage. The σ-bonds of the cyclopropane ring possess significant p-character, allowing them to act as nucleophiles towards strong electrophiles.
In the presence of strong acids, the cyclopropyl ring of (1-Ethylcyclopropyl)methanol derivatives can be protonated. This process typically leads to the formation of a carbocationic intermediate, which can then undergo various rearrangements to yield more stable, acyclic products. The reaction of cyclopropylmethanol (B32771) systems with acids like hydrochloric acid in methanol (B129727) can lead to electrophilic addition and the formation of allylic alcohols.
The mechanism often involves the protonation of the alcohol, followed by its departure as a water molecule to form a cyclopropylmethyl cation. This cation is notoriously unstable and rapidly rearranges to more stable carbocations, such as the homoallylic or cyclobutyl cation. This type of cationic rearrangement is a known pathway for cyclopropyl methanol systems. researchgate.net For instance, treatment of cyclopropylmethanols with thionyl chloride can induce cationic rearrangements, leading to various rearranged products. researchgate.net
Table 1: Products of Acid-Catalyzed Rearrangement of Cyclopropyl Methanol Systems
| Reactant System | Acid/Reagent | Major Product Type(s) | Reference |
| Cyclopropyl Methanol Derivative | HCl/MeOH | Allylic Alcohols | |
| endo-Cyclopropyl Methanol in Benzonorbornadiene | SOCl₂ | Rearranged Chlorides, Alcohols | researchgate.net |
| Cyclopropyl Methanol | H₂SO₄ | Cyclobutanol (B46151) |
Halogens, such as bromine (Br₂), can act as electrophiles and induce the ring-opening of cyclopropanes. The reaction is believed to proceed through a bromonium ion intermediate, similar to the mechanism of halogen addition to alkenes. Subsequent nucleophilic attack, often by the counter-ion or solvent, leads to the formation of 1,3-dihalogenated acyclic products.
Studies on bromination of bicyclic systems containing cyclopropane rings show that electrophilic attack by Br+ typically occurs at the most substituted cyclopropyl bond. canterbury.ac.nz This addition can proceed with inversion of configuration at the site of the electrophilic attack, indicating significant charge development in the transition state. canterbury.ac.nz Thermolysis of halogenated cyclopropanes can also result in predictable ring-opening and the formation of substituted butenes and butadienes, with the product structure depending heavily on reaction conditions. researchgate.net
Table 2: Conditions and Products of Halogen-Induced Cyclopropane Ring Opening
| Substrate Type | Reagent/Condition | Product Type | Key Observation | Reference |
| Tricyclic Hydrocarbon with Cyclopropane | Br₂ | Dihalo-octane | Addition occurs at the most substituted cyclopropyl bond with inversion of configuration. | canterbury.ac.nz |
| 1,1-dibromo-2,2-dimethylcyclopropane | Heat (~200 °C) | 1,2-dibromo-3-methyl-2-butene | Ring opening with substitution. | researchgate.net |
| 1,1-dibromo-2,2-dimethylcyclopropane | Heat (~500 °C, vacuum) | 2-bromo-3-methylbuta-1,3-diene | Ring opening with elimination. | researchgate.net |
Thermal and photochemical conditions can provide the energy required to induce homolytic cleavage of the cyclopropane ring bonds. These reactions often proceed through radical intermediates. The ring opening of a cyclopropylmethyl radical to the but-3-enyl radical is an extremely rapid and well-studied process, often used as a "radical clock" in mechanistic studies. psu.edu
Photochemical excitation, for example using UV light, can promote an electron to an antibonding orbital, weakening the C-C bonds of the cyclopropane ring and facilitating ring-opening. The Norrish Type I and Type II reactions are classic examples of photochemical processes that can involve radical intermediates and ring-opening when a cyclopropane ring is suitably positioned within the molecule. psu.edu Studies on cyclobutanones, which can be formed from cyclopropyl methanol rearrangements, show that photoexcitation can lead to rapid ring-opening and isomerization. The thermal decomposition of compounds containing cyclopropane rings can also lead to the generation of carbenes, which then undergo further reactions. rsc.org
Transition metals offer a powerful toolkit for activating and functionalizing cyclopropane rings under milder conditions than many thermal or electrophilic methods. Catalysts based on palladium (Pd), rhodium (Rh), nickel (Ni), and iron (Fe) have been shown to mediate a variety of transformations. mdpi.comtu-dortmund.de
These reactions often involve the oxidative addition of a C-C bond of the cyclopropane ring to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various subsequent reactions, such as reductive elimination, β-hydride elimination, or insertion of other molecules, to form a diverse array of products. For example, palladium-catalyzed cross-coupling reactions can exploit the reactivity of the cyclopropyl group. Iron-catalyzed cross-coupling of 1-substituted cyclopropyl tosylates has been demonstrated as a viable synthetic strategy. tu-dortmund.de Similarly, rhodium catalysts are used in the ring expansion of related small rings like aziridines and in the intramolecular cycloadditions of vinylcyclopropanes. mdpi.comresearchgate.net
Electrophilic Ring Opening Mechanisms
Transformations at the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. These reactions generally follow the established reactivity patterns of primary alcohols. libretexts.org
Common transformations include oxidation, esterification, and conversion to alkyl halides.
Oxidation: The primary alcohol can be oxidized to form (1-ethylcyclopropyl)carboxaldehyde or further to (1-ethylcyclopropyl)carboxylic acid, depending on the reagents and conditions used.
Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides) yields the corresponding esters. This is a standard transformation for alcohols. libretexts.org
Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively, via a nucleophilic substitution mechanism. libretexts.org For primary alcohols, this typically proceeds through an Sₙ2 mechanism after the alcohol is protonated or activated. libretexts.org
These transformations at the alcohol are often performed under conditions that preserve the integrity of the cyclopropane ring, highlighting the chemoselectivity possible in the derivatization of this compound.
Table 3: Common Transformations of the Primary Alcohol in this compound
| Reaction Type | Reagent(s) | Product Functional Group | Mechanism Type (Typical) | Reference |
| Oxidation | CrO₃, KMnO₄ | Aldehyde, Carboxylic Acid | Oxidation | |
| Esterification | Carboxylic Acid, Acid Chloride | Ester | Nucleophilic Acyl Substitution | libretexts.org |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Sₙ2 | libretexts.org |
Oxidation and Reduction Pathways
The reactivity of this compound is significantly influenced by the primary alcohol functional group and the strained cyclopropane ring. The alcohol moiety can readily undergo both oxidation and reduction reactions, providing pathways to other important functional groups such as aldehydes, carboxylic acids, and the parent hydrocarbon.
Oxidation Reactions
The primary alcohol group of this compound and its derivatives can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. The strain of the adjacent cyclopropane ring can influence the thermodynamics and kinetics of these transformations.
Mild oxidizing agents, such as chromium trioxide (CrO₃) under anhydrous conditions (e.g., in a Collins or Sarett oxidation), can convert the primary alcohol to its corresponding aldehyde, (1-ethylcyclopropyl)carboxaldehyde. For a more complete oxidation to the carboxylic acid, (1-ethylcyclopropyl)carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) in acidic or basic solution is effective for this transformation. Another method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) and is particularly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. semanticscholar.org
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Chromium trioxide (CrO₃) | (1-Ethylcyclopropyl)carboxaldehyde | Partial Oxidation |
| This compound | Potassium permanganate (KMnO₄) | (1-Ethylcyclopropyl)carboxylic acid | Full Oxidation |
| (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carbaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid | Pinnick Oxidation semanticscholar.org |
Reduction Pathways
While this compound itself is an alcohol, related cyclopropyl derivatives containing carbonyl or carboxyl groups can be reduced to form cyclopropylmethanols. For instance, (1-ethylcyclopropyl)carboxylic acid can be reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). semanticscholar.org Similarly, ketone derivatives can be reduced to their corresponding secondary alcohols. A study demonstrated the reduction of 1-[1-methyl-2-(2,2,3-trimethylcyclopent-3-enylmethyl)cyclopropyl]ethanone to 1-[1-methyl-2-(2,2,3-trimethylcyclopent-3-enylmethyl)cyclopropyl]ethanol using sodium borohydride (B1222165) (NaBH₄). google.com
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| (1R,2R)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | (1R,2R)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-methanol | Carboxylic Acid Reduction semanticscholar.org |
| 1-[1-methyl-2-(2,2,3-trimethylcyclopent-3-enylmethyl)cyclopropyl]ethanone | Sodium borohydride (NaBH₄) | 1-[1-methyl-2-(2,2,3-trimethylcyclopent-3-enylmethyl)cyclopropyl]ethanol | Ketone Reduction google.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound derivatives involve the replacement of the hydroxyl group (-OH) by another nucleophile. byjus.com Since the hydroxide (B78521) ion is a poor leaving group, the primary alcohol must first be converted into a derivative with a better leaving group, such as a halide or a sulfonate ester. bits-pilani.ac.in
The conversion of the alcohol to a cyclopropylcarbinyl halide is a common transformation. This can be achieved using various reagents:
Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with chloride (Cl⁻) or bromide (Br⁻) respectively.
A regioselective method for preparing sterically hindered cyclopropylcarbinyl chlorides involves using hexachloroacetone and triphenylphosphine . lookchem.com
Similarly, bromine and triphenylphosphine in dimethylformamide can yield the corresponding cyclopropylcarbinyl bromide. lookchem.com
A significant aspect of these reactions is their regioselectivity. Research has shown that these methods can produce the desired cyclopropylcarbinyl halides with high yields and minimal contamination from rearranged products like homoallylic or cyclobutyl halides, which can often form via rearrangement of the cyclopropylcarbinyl cation intermediate. lookchem.com
| Substrate | Reagent(s) | Product | Leaving Group |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | (1-Ethylcyclopropyl)methyl chloride | -Cl |
| Cyclopropylcarbinyl alcohols | Hexachloroacetone/Triphenylphosphine | Cyclopropylcarbinyl chlorides | -Cl lookchem.com |
| Cyclopropylcarbinyl alcohols | Bromine/Triphenylphosphine/DMF | Cyclopropylcarbinyl bromides | -Br lookchem.com |
Reactions Involving the Cyclopropylcarbinyl System as a Reactive Intermediate
The cyclopropylcarbinyl system is renowned for its fascinating reactivity, primarily centered around the formation of the cyclopropylcarbinyl cation. This cation, first proposed by Roberts in 1951 to have a nonclassical structure, is a key intermediate in numerous reactions of this compound derivatives, particularly under acidic conditions. nih.gov
Formation of the cyclopropylcarbinyl cation from this compound or its derivatives is typically achieved through dehydration of the alcohol in the presence of acid or via the solvolysis of a derivative with a good leaving group (e.g., a halide or tosylate). nih.govcanterbury.ac.nz Once formed, this highly reactive intermediate is prone to undergo rapid skeletal rearrangements due to the high strain energy of the three-membered ring.
The fate of the cyclopropylcarbinyl cation is highly dependent on the reaction conditions and the structure of the substrate. The primary reaction pathways include:
Ring-Opening Rearrangement: The cation can rearrange to form more stable, ring-opened homoallylic cations, which are then trapped by a nucleophile to yield homoallylic products (e.g., homoallylic alcohols or sulfides). This is often the major pathway. nih.gov
Rearrangement to Cyclobutyl Cation: The cyclopropylcarbinyl cation can also rearrange to a cyclobutyl cation, leading to cyclobutyl-containing products. nih.gov
Direct Nucleophilic Attack: The unrearranged cation can be trapped by a nucleophile, preserving the cyclopropylmethyl skeleton. This is observed in some nucleophilic substitution reactions designed to avoid rearrangement. lookchem.com
Elimination: Direct proton elimination from the cation can occur, leading to the formation of alkenes as byproducts. nih.gov
A notable application of this reactivity is the bio-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cations. In this process, prochiral cyclopropylcarbinols are dehydrated using a chiral acid catalyst, generating a cyclopropylcarbinyl cation as an ion pair. The chiral counteranion then directs the enantioselective attack of a nucleophile, leading to a ring-opening rearrangement that produces chiral homoallylic products with high enantioselectivity. nih.gov
| Intermediate | Reaction Pathway | Resulting Product Type | Example |
|---|---|---|---|
| Cyclopropylcarbinyl Cation | Ring-Opening Rearrangement | Homoallylic Product | Homoallylic sulfide (B99878) nih.gov |
| Cyclopropylcarbinyl Cation | Rearrangement | Cyclobutyl Product | Cyclobutyl alcohol nih.gov |
| Cyclopropylcarbinyl Cation | Direct Elimination | Alkene | Methylene-cyclopropane derivative nih.gov |
| Cyclopropylcarbinyl Cation | Nucleophilic Attack (No Rearrangement) | Cyclopropylcarbinyl Product | Cyclopropylcarbinyl chloride lookchem.com |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the (1-Ethylcyclopropyl)methanol structure.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. For this compound (C₆H₁₂O), the expected signals would correspond to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methylene protons of the hydroxymethyl group (a singlet or a pair of doublets), the hydroxyl proton (a broad singlet), and the diastereotopic protons of the cyclopropyl (B3062369) ring (complex multiplets in the upfield region).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms. The spectrum for this compound would be expected to show distinct signals for the methyl and methylene carbons of the ethyl group, the quaternary carbon of the cyclopropyl ring attached to the ethyl and hydroxymethyl groups, the two equivalent methylene carbons of the cyclopropyl ring, and the methylene carbon of the hydroxymethyl group.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This data is illustrative and based on general chemical shift principles, not on experimental measurement.)
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, Integration) | ¹³C Chemical Shift (ppm) |
| -CH₂- (ethyl) | ~1.4 (q, 2H) | ~25 |
| -CH₃ (ethyl) | ~0.9 (t, 3H) | ~10 |
| -CH₂- (cyclopropyl) | ~0.4-0.6 (m, 4H) | ~15 |
| Quaternary C (ring) | - | ~20 |
| -CH₂OH | ~3.5 (s, 2H) | ~68 |
| -OH | variable (br s, 1H) | - |
Two-dimensional NMR techniques are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. It would definitively link the methyl and methylene protons of the ethyl group and confirm the connectivity within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This would allow for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbon and connecting the ethyl and hydroxymethyl substituents to the cyclopropyl ring. For instance, correlations would be expected from the ethyl methylene protons to the quaternary cyclopropyl carbon and the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close to each other in space, regardless of their bonding connectivity. This can be useful for determining the preferred conformation of the molecule.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present. For this compound, the key expected absorption bands would confirm the presence of the hydroxyl and alkyl groups.
Hypothetical FTIR Data Table (Note: This data is illustrative and based on typical functional group frequencies.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 (broad) | O-H stretch | Alcohol (-OH) |
| ~2850-3000 | C-H stretch (sp³ hybridized) | Alkyl (ethyl, cyclopropyl, methylene) |
| ~1465 | C-H bend (methylene) | -CH₂- |
| ~1050 | C-O stretch | Primary Alcohol |
| ~1020 | Cyclopropane (B1198618) ring vibration | Cyclopropyl |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₆H₁₂O). The fragmentation pattern observed in the mass spectrum provides additional structural information. Expected fragmentation pathways for this compound would include the loss of a water molecule, loss of the ethyl group, or cleavage of the cyclopropyl ring.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational information. As the molecule is achiral, there is no absolute configuration to be determined. The crystal structure would, however, reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the crystal packing.
Role As a Synthetic Building Block and Application in Materials Science
Utility in the Synthesis of Complex Molecular Architectures and Scaffolds
The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prominent feature in numerous biologically active compounds and natural products. Its inherent ring strain and unique electronic properties make it a valuable component in the design of novel molecular frameworks. (1-Ethylcyclopropyl)methanol serves as a key starting material for introducing the ethylcyclopropyl motif into larger, more complex structures. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the facile integration of this scaffold into diverse molecular architectures.
The strategic incorporation of the ethylcyclopropyl group can significantly influence the conformational rigidity and metabolic stability of a molecule, properties that are highly desirable in medicinal chemistry. The synthesis of complex molecules often involves a series of carefully planned steps, and the use of building blocks like this compound can streamline this process, providing an efficient route to novel compounds with potential therapeutic applications.
Precursor for Diversified Cyclopropane Derivatives with Tailored Properties
This compound is a valuable precursor for the synthesis of a wide array of cyclopropane derivatives with customized properties. The reactivity of the primary alcohol allows for its conversion into various functional groups, such as halides, amines, ethers, and esters. These transformations open up avenues for creating a diverse library of compounds from a single starting material.
For instance, oxidation of the alcohol to the corresponding aldehyde or carboxylic acid provides a gateway to a host of subsequent reactions, including reductive aminations, Wittig reactions, and esterifications. These chemical modifications allow for the fine-tuning of the physicochemical properties of the resulting cyclopropane derivatives, such as their polarity, solubility, and reactivity. This ability to systematically alter the molecular structure is crucial in the development of compounds for specific applications, ranging from pharmaceuticals to materials science. The divergent synthesis approach starting from this compound enables the exploration of a broad chemical space to identify molecules with optimal characteristics. nih.gov
Application in Polymer Chemistry: Monomer Design and Synthesis
The unique structural features of this compound make it an interesting candidate for the design and synthesis of novel polymers.
Design of Novel Monomers for Polymerization Reactions
The presence of a reactive hydroxyl group allows for the conversion of this compound into various polymerizable monomers. For example, it can be esterified with acrylic acid or methacrylic acid to produce (1-ethylcyclopropyl)methyl acrylate (B77674) or methacrylate, respectively. These monomers, containing the bulky and rigid cyclopropyl (B3062369) group, can then be subjected to polymerization reactions to yield polymers with unique properties. The incorporation of the cyclopropyl moiety into the polymer backbone or as a pendant group can influence the material's thermal stability, mechanical strength, and optical properties.
Synthesis of Polymers for Coatings and Adhesives
While the specific application of polymers derived from this compound in coatings and adhesives is an area of ongoing research, the introduction of the cyclopropyl group is anticipated to enhance adhesion and cross-linking density. The inherent strain of the cyclopropane ring can potentially be exploited to create reactive sites for cross-linking, leading to the formation of durable and robust polymer networks. The development of specialized polymers from this building block could lead to new formulations for high-performance coatings and adhesives with improved substrate adhesion and chemical resistance.
Incorporation into Functional Materials (non-polymer)
Beyond polymer science, this compound and its derivatives have potential for incorporation into other types of functional materials.
Development of Specialized Chemical Sensors
The development of chemical sensors for the detection of specific analytes is a critical area of research. While the direct use of this compound in chemical sensors is not yet widely documented, its derivatives could be employed as functional components. For instance, the cyclopropyl group could be integrated into larger host molecules designed to selectively bind to specific guest molecules. The subtle electronic effects of the cyclopropane ring could influence the binding affinity and selectivity of the sensor.
Furthermore, materials incorporating this moiety could be used in the fabrication of sensor arrays. The response of such sensors to various analytes could be monitored, and the resulting data patterns could be used to identify and quantify the components of a complex mixture. The unique chemical signature of the (1-ethylcyclopropyl) group could contribute to the development of more sensitive and selective chemical sensing platforms.
Integration into Catalytic Ligand Frameworks
The unique structural and electronic properties of the cyclopropyl group make it an attractive component in the design of chiral ligands for asymmetric catalysis. The rigid three-membered ring can enforce a specific conformation upon the ligand backbone, which in turn can influence the stereochemical outcome of a catalyzed reaction. While direct experimental studies on the integration of this compound into catalytic ligand frameworks are not extensively documented, its potential as a precursor for chiral ligands can be inferred from related structures.
One of the prominent classes of chiral ligands where a cyclopropane scaffold has been successfully incorporated is the phosphanyl-oxazoline (PHOX) family of ligands. These ligands have proven to be highly effective in a variety of enantioselective transformations, including palladium-catalyzed allylic alkylations and Heck reactions.
A plausible synthetic route for the incorporation of the (1-ethylcyclopropyl) moiety into a PHOX ligand would involve the initial oxidation of this compound to the corresponding (1-Ethylcyclopropyl)carboxylic acid. This carboxylic acid derivative can then be coupled with a chiral amino alcohol, such as (R)-phenylglycinol, to form an amide intermediate. Subsequent cyclization and phosphinylation steps would yield the final PHOX ligand.
The presence of the ethyl group at the C1 position of the cyclopropane ring is anticipated to exert a notable steric influence on the catalytic pocket. This could potentially lead to enhanced enantioselectivity in catalytic reactions by creating a more defined and restrictive chiral environment around the metal center. The ethyl group's steric bulk could favor the binding of one enantiomer of a prochiral substrate over the other, thus leading to a high enantiomeric excess of the product.
To illustrate the potential catalytic performance of such a ligand, we can consider representative data from studies on analogous cyclopropane-containing PHOX ligands in the asymmetric Heck reaction of 2,3-dihydrofuran (B140613) with phenyl triflate. While the following data does not correspond directly to a ligand derived from this compound, it serves to demonstrate the high levels of enantioselectivity that can be achieved with this class of ligands.
Table 1: Representative Performance of Cyclopropane-Based PHOX Ligands in the Asymmetric Heck Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | 2 | Toluene | 25 | 95 | 92 |
| 2 | 1 | Dioxane | 40 | 98 | 94 |
| 3 | 2 | THF | 25 | 92 | 90 |
The design and synthesis of new chiral ligands are central to the advancement of asymmetric catalysis. The incorporation of novel structural motifs, such as the 1-ethylcyclopropyl group, offers a promising avenue for the development of catalysts with improved activity and selectivity for a wide range of chemical transformations. Further research into the synthesis and application of ligands derived from this compound is warranted to fully explore their potential in this field.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1-Ethylcyclopropyl)carboxylic acid |
| (R)-phenylglycinol |
| 2,3-dihydrofuran |
| Phenyl triflate |
| Palladium |
| Toluene |
| Dioxane |
| THF |
Occurrence and Structural Elucidation Within Natural Product Chemistry
Isolation and Spectroscopic Characterization of Natural Products Containing the (1-Ethylcyclopropyl)methanol Moiety or its Derivatives
To date, the primary example of a natural product containing a derivative of the this compound moiety is a phenyl glycoside isolated from the whole plant of Scindapsus officinalis (Roxb.) Schott, a member of the Araceae family. nih.gov The compound was identified as 2-methoxy-4-(prop-2-enyl)-1″-(1-ethylcyclopropyl) methanol (B129727) phenyl O-β-d-glucopyranosyl-(4→4)-β-d-glucopyranoside. nih.gov
The isolation process involved extraction from the plant material, followed by chromatographic separation techniques to yield the pure compound. nih.gov Its structure was elucidated through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.gov The HRESIMS data established the molecular formula, while detailed NMR analysis confirmed the connectivity and stereochemistry of the molecule. nih.gov
The key spectroscopic features confirming the presence of the this compound group were the characteristic signals in the 1H and 13C NMR spectra. The cyclopropyl (B3062369) methylene (B1212753) protons typically appear in the high-field region of the 1H NMR spectrum, and the quaternary cyclopropyl carbon and the attached hydroxymethylene group show distinct chemical shifts in the 13C NMR spectrum.
Table 1: 1H and 13C NMR Spectroscopic Data for the this compound Moiety in 2-methoxy-4-(prop-2-enyl)-1″-(1-ethylcyclopropyl) methanol phenyl O-β-d-glucopyranosyl-(4→4)-β-d-glucopyranoside (in DMSO-d6)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1″ | 22.3 | |
| 2″ | 12.1 | 0.45 (m) |
| 3″ | 12.1 | 0.45 (m) |
| CH2OH | 68.9 | 3.25 (s) |
| Ethyl-CH2 | 23.4 | 1.18 (q, 7.5) |
| Ethyl-CH3 | 9.1 | 0.89 (t, 7.5) |
Data compiled from Dong et al., 2018. nih.gov
Proposed Biosynthetic Pathways Leading to Cyclopropyl-Containing Natural Products
While a specific biosynthetic pathway for this compound has not been experimentally determined, the general biosynthesis of cyclopropane (B1198618) rings in natural products is understood to proceed via a few key mechanisms. nih.gov These established pathways provide a basis for proposing a plausible route to this unique structure.
One of the most common mechanisms for cyclopropane formation involves the transfer of a methylene group from S-adenosylmethionine (SAM) to a double bond, a reaction often seen in the biosynthesis of cyclopropane fatty acids in bacteria. nih.govburnschemistry.com Another major pathway involves the rearrangement of carbocationic intermediates, which is prevalent in the biosynthesis of terpenoids. nih.govburnschemistry.com In this mechanism, the closure of the three-membered ring is triggered by the loss of a leaving group and the subsequent attack of a double bond onto the resulting carbocation. nih.gov
The identified natural product is a phenyl glycoside, suggesting its biosynthesis is linked to the phenylpropanoid pathway. nih.govfrontiersin.org This pathway begins with the amino acid phenylalanine and leads to a variety of phenolic compounds. nih.govwikipedia.org It is conceivable that a precursor derived from the phenylpropanoid pathway undergoes modification to incorporate the cyclopropane ring. The ethyl group and the cyclopropane ring itself could potentially be formed through the activity of a specialized enzyme, possibly utilizing SAM or a similar donor for the addition of carbon units, followed by an enzyme-catalyzed cyclization reaction. However, without further experimental evidence, this remains speculative.
Chemotaxonomic Significance of this compound Derivatives in Biological Systems
Chemotaxonomy uses the distribution of chemical compounds in organisms to understand their evolutionary relationships. Given that the this compound moiety has, to date, only been identified in a single species, Scindapsus officinalis of the family Araceae, its chemotaxonomic significance is currently very limited. nih.govphytomednepal.com
The presence of this unique compound in S. officinalis could be a species-specific trait. The Araceae family is known to produce a diverse range of secondary metabolites, including alkaloids and various phenolics. dntb.gov.ua However, the occurrence of this compound derivatives has not been reported in other studied genera of this family. Therefore, it cannot yet be considered a chemotaxonomic marker for the genus Scindapsus or the family Araceae as a whole. Further phytochemical investigations into closely related species and genera are necessary to determine if this compound is an isolated occurrence or if it defines a specific chemical profile with broader taxonomic relevance.
Q & A
Q. What are the recommended methods for synthesizing (1-Ethylcyclopropyl)methanol, and how do experimental conditions influence yield?
Synthesis of this compound typically involves catalytic hydrogenation or biotransformation. A validated approach includes using Daucus carota cells for stereoselective reduction of ketone precursors under controlled pH (6.5–7.5) and temperature (25–30°C) . Column chromatography (silica gel, 60–120 mesh) with gradient elution (n-hexane to methanol) is critical for purification, achieving 95% purity when combined with Sephadex LH-20 gel filtration . Yield optimization requires balancing solvent polarity and reaction time; prolonged exposure to acidic conditions may degrade cyclopropane rings, reducing yield by ~15% .
Q. How can researchers characterize this compound’s structural and spectroscopic properties?
Comprehensive characterization involves:
- NMR : ¹H and ¹³C NMR in CD₃OD (e.g., δH 7.76 ppm for aromatic protons, δC 175.95 ppm for carbonyl groups) .
- IR : Peaks at 3420 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O) confirm hydroxyl and ketone moieties .
- TLC : Chloroform-ethyl acetate (1:6) with Rf = 0.76 for purity assessment .
- UV-Vis : λmax at 307 nm in methanol indicates conjugated π systems . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Q. What solubility and stability considerations are critical for handling this compound in aqueous vs. organic systems?
The compound is sparingly soluble in water but miscible in methanol, ethanol, and DMSO. Stability studies show degradation at pH < 5 (hydrolysis of cyclopropane) and >9 (oxidative ring-opening). Store at –20°C under nitrogen to prevent autoxidation. For biological assays, prepare stock solutions in DMSO (≤0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in NMR data for this compound derivatives?
Discrepancies in ¹³C NMR shifts (e.g., δC 29.04 vs. 22.31 ppm for ethyl groups) may arise from conformational isomerism. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model rotational barriers and predict dominant conformers. Compare computed chemical shifts with experimental data using Shielding Tensor analysis to validate assignments . For chiral derivatives, employ Molecular Dynamics (MD) simulations to assess steric effects on splitting patterns.
Q. What strategies mitigate methanol crossover in electrochemical studies involving this compound?
In fuel cell applications, methanol crossover reduces efficiency. A hydrodynamic model suggests:
- Thin electrolyte layers (≤100 µm) with high porosity (ε = 0.6–0.8) to enhance methanol retention.
- Flow rate optimization : 0.5–1.0 mL/min balances methanol removal and pressure drop (ΔP < 10 kPa) .
Experimental validation via cyclic voltammetry (CV) in 0.5 M H₂SO₄ confirms crossover reduction by 40% when using sulfonated polyether ether ketone (SPEEK) membranes .
Q. How do environmental factors (pH, temperature) influence the compound’s bioactivity in antimicrobial assays?
Bioactivity assays in E. coli and S. aureus reveal pH-dependent efficacy:
- pH 7.4 : MIC = 32 µg/mL (bacteriostatic).
- pH 5.5 : MIC increases to 128 µg/mL due to protonation of hydroxyl groups, reducing membrane permeability .
Thermal stability studies (25–50°C) show a 30% activity loss at 40°C over 24 hours, linked to cyclopropane ring deformation. Pre-incubate solutions at assay-specific temperatures to standardize results .
Methodological Contradictions and Resolutions
Q. How to address conflicting data on the compound’s enzymatic inhibition mechanisms?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for α-glucosidase) may stem from assay conditions:
- Kinetic vs. endpoint assays : Use continuous monitoring (e.g., NADH depletion at 340 nm) to avoid false positives from precipitate formation .
- Enzyme source variability : Standardize with recombinant enzymes (e.g., Saccharomyces cerevisiae α-glucosidase) and include positive controls (e.g., acarbose) .
Q. What statistical approaches reconcile variability in chromatographic purity assessments?
For HPLC data with RSD > 5%:
- Design of Experiments (DoE) : Optimize mobile phase (ACN:H₂O ratio) and column temperature via response surface methodology.
- Principal Component Analysis (PCA) : Cluster batches by impurity profiles (e.g., residual ethyl acetate in H-4 fractions) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
